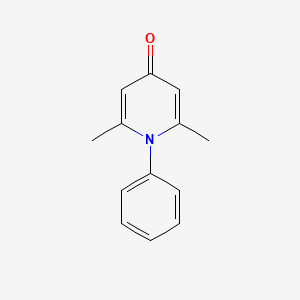

2,6-Dimethyl-1-phenylpyridin-4-one

Descripción general

Descripción

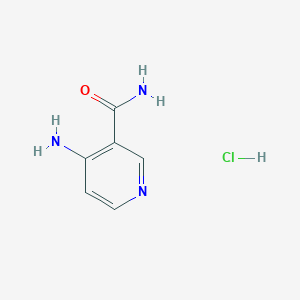

2,6-Dimethyl-1-phenylpyridin-4-one is a chemical compound that is structurally related to various pyridine derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 2,2'-bipyridyls and pyridinones have been investigated for their structural and electronic properties, which can provide insights into the behavior of this compound.

Synthesis Analysis

The synthesis of related compounds often involves cyclometalation or complexation with metals. For instance, cyclometalated 6-phenyl-2,2'-bipyridyl platinum(II) acetylide complexes have been synthesized and studied for their structural and electrochemical properties . Although the synthesis of this compound is not explicitly described, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their electronic and photophysical properties. The crystal and molecular structures of dimethyl-bipyridyl complexes have been determined, showing hydrogen-bonded chains and phase transitions . Similarly, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one has been described, providing insights into the tautomeric forms and conformational aspects of pyridine derivatives .

Chemical Reactions Analysis

Chemical reactions involving pyridine derivatives can include redox processes, as evidenced by the study of dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene with aminopyridine derivatives . The electrochemical behavior and the formation of hydrogen-bond complexes have been probed, which could be relevant to understanding the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the photophysical properties of cyclometalated platinum(II) acetylide complexes related to pyridine derivatives have been studied, showing bright emissions and quenching behavior . Additionally, the thermodynamic properties and chemical reactivity of novel pyridine-containing compounds have been analyzed using quantum chemical studies .

Aplicaciones Científicas De Investigación

Alzheimer's Disease Imaging

2,6-Dimethyl-1-phenylpyridin-4-one derivatives have been investigated for their potential in Alzheimer's disease imaging. PET amyloid imaging ligands, including 2,6-dimethyl derivatives, show promise for early detection of Alzheimer's by distinguishing amyloid deposition in the brain. This breakthrough could enhance understanding of the disease's pathophysiological mechanisms and aid in evaluating new therapies (Nordberg, 2007).

OLED Materials

The application of 2,6-Dimethyl derivatives in organic light-emitting diodes (OLEDs) has been explored, particularly in the development of metal-free infrared emitters. BODIPY-based materials, which include 2,6-dimethyl derivatives, have emerged as versatile platforms for OLEDs, sensors, and organic photovoltaics. These materials offer a tunable option for green to near-infrared emission, promoting new research for future developments in OLED technology (Squeo & Pasini, 2020).

Antioxidant Activity Analysis

In the study of antioxidants, this compound and its analogs play a role in the analytical methods used to determine antioxidant activity. Techniques such as the DPPH assay, which involves electron transfer, are critical for assessing the antioxidant capacity of complex samples, including those containing 2,6-dimethyl derivatives. These methods are based on spectrophotometry, highlighting the importance of 2,6-dimethyl derivatives in antioxidant research (Munteanu & Apetrei, 2021).

Bioanalytical Applications

Aptamers, including those derived from or related to this compound structures, have been utilized in various bioanalytical applications. These artificial nucleic acids or peptides bind with high specificity and affinity to targets, including small molecules and cells. The incorporation of 2,6-dimethyl derivatives enhances the specificity and functionality of aptamers in biosensing, diagnostics, and therapeutics, demonstrating the compound's versatility in bioanalytical contexts (Iliuk, Hu, & Tao, 2011).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It also causes damage to organs, specifically the nervous system . It is toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

2,6-dimethyl-1-phenylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZZHJBEJRMVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329074 | |

| Record name | Enamine_000584 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22192-08-1 | |

| Record name | Enamine_000584 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)

![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)

![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)